molecular formula C20H16ClN3O4 B10989924 N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine

Cat. No.: B10989924
M. Wt: 397.8 g/mol
InChI Key: YRMTZMXOOKMLAH-UHFFFAOYSA-N
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Description

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a complex organic compound that features a quinoline core structure substituted with a 4-chlorophenyl group and a glycylglycine moiety

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Phenyl-substituted quinoline derivatives.

Scientific Research Applications

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}glycylglycine: Similar structure but with a bromine atom instead of chlorine.

    N-{[2-(4-methylphenyl)quinolin-4-yl]carbonyl}glycylglycine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its binding affinity to certain molecular targets compared to its analogs.

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

2-[[2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H16ClN3O4/c21-13-7-5-12(6-8-13)17-9-15(14-3-1-2-4-16(14)24-17)20(28)23-10-18(25)22-11-19(26)27/h1-9H,10-11H2,(H,22,25)(H,23,28)(H,26,27)

InChI Key

YRMTZMXOOKMLAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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